An In-depth Technical Guide to 4-Boc-amino-2-benzyl-butyric Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Boc-amino-2-benzyl-butyric Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(tert-butoxycarbonylamino)-2-benzyl-butyric acid, a non-natural, sterically hindered gamma-amino acid derivative. As a key building block in medicinal chemistry, its unique structure offers significant potential for the development of novel peptidomimetics and therapeutic agents. This document details its chemical and physical properties, provides a predicted spectroscopic profile for analytical characterization, outlines a plausible synthetic pathway with a detailed experimental protocol, and explores its reactivity and applications, particularly in the synthesis of protease-resistant peptide analogues. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and small molecule design.
Introduction: The Strategic Value of a Substituted γ-Amino Acid
In the landscape of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of paramount importance. They often exhibit enhanced metabolic stability, improved oral bioavailability, and refined receptor selectivity compared to their natural counterparts.[1] 4-Boc-amino-2-benzyl-butyric acid emerges as a valuable synthetic intermediate in this context.
It is a gamma (γ)-amino acid, meaning its amino group is positioned on the fourth carbon from the carboxyl function. This extended backbone, compared to natural alpha (α)-amino acids, allows for the formation of unique secondary structures, such as helices and turns, in oligomers known as γ-peptides.[1] Furthermore, the presence of a benzyl group at the α-position introduces significant steric bulk and lipophilicity, which can be leveraged to modulate binding interactions and pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern peptide chemistry, offering robust protection under a wide range of conditions while being readily removable under mild acidic treatment.[][]
This guide synthesizes the theoretical and practical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 4-Boc-amino-2-benzyl-butyric acid are derived from its unique molecular structure. While some experimental data like a precise melting point may not be publicly cataloged and would require empirical determination, its core properties can be defined as follows.
Table 1: Physicochemical Properties of 4-Boc-amino-2-benzyl-butyric acid
| Property | Value | Source/Method |
| IUPAC Name | 2-Benzyl-4-(tert-butoxycarbonylamino)butanoic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₈H₂₇NO₄ | Calculated |
| Molecular Weight | 321.41 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds[4] |
| Solubility | Soluble in organic solvents (DCM, DMF, MeOH, EtOAc); sparingly soluble in water | Inferred from structure |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(CC1=CC=CC=C1)C(=O)O | Structure-based |
Spectroscopic Profile for Analytical Characterization
Accurate characterization is essential for verifying the identity and purity of any synthetic compound. The following is a predicted spectroscopic profile based on the molecule's structure and data from analogous compounds.[5][6]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH). Highly variable and may exchange with D₂O.
-
δ 7.20-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ 4.50-4.70 ppm (br s, 1H): Carbamate N-H proton. Signal broadens or disappears upon D₂O exchange.
-
δ 3.05-3.20 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NHBoc).
-
δ 2.80-3.00 ppm (m, 2H): Benzylic protons (-CH₂-Ph).
-
δ 2.60-2.75 ppm (m, 1H): Methine proton at the α-carbon (-CH-COOH).
-
δ 1.80-2.10 ppm (m, 2H): Methylene protons at the β-position (-CH-CH₂-CH₂).
-
δ 1.45 ppm (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 175-178 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 155-157 ppm: Carbamate carbonyl carbon (-NH-COO-).
-
δ 138-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ 128-130 ppm: Aromatic carbons of the benzyl group.
-
δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~45-50 ppm: Alpha-carbon (-CH-COOH).
-
δ ~38-42 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NHBoc).
-
δ ~35-38 ppm: Benzylic carbon (-CH₂-Ph).
-
δ ~30-33 ppm: Beta-carbon (-CH₂-).
-
δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
-
FT-IR (ATR):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.
-
~3350 cm⁻¹ (sharp): N-H stretch of the carbamate.
-
~1740 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹ (strong): C=O stretch of the Boc carbamate.
-
~1520 cm⁻¹ (strong): N-H bend.
-
~1160 cm⁻¹ (strong): C-O stretch of the Boc group.
-
-
Mass Spectrometry (ESI+):
-
m/z 322.20: [M+H]⁺
-
m/z 344.18: [M+Na]⁺
-
m/z 266.15: [M-C₄H₈+H]⁺ (loss of isobutylene).
-
m/z 222.13: [M-Boc+H]⁺ (loss of the entire Boc group).
-
Synthesis and Purification Protocol
A robust synthetic strategy is critical for obtaining high-purity material. The following protocol outlines a plausible and efficient pathway starting from commercially available N-Boc-4-aminobutyric acid. The core of the strategy involves the formation of a dianion followed by selective alkylation at the α-carbon.
Caption: Synthetic workflow for 4-Boc-amino-2-benzyl-butyric acid.
Detailed Experimental Protocol:
Materials:
-
N-Boc-4-aminobutyric acid
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Diisopropylamine
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc), Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (2.2 equivalents) via syringe. Slowly add n-BuLi (2.2 equivalents) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form the lithium diisopropylamide (LDA) solution.
-
Dianion Formation: Cool the freshly prepared LDA solution back down to -78 °C. Dissolve N-Boc-4-aminobutyric acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LDA solution. The causality here is critical: the first equivalent of LDA deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form the kinetic enolate. Stir the resulting mixture at 0 °C for 1 hour.
-
Alkylation: Cool the reaction mixture back to -78 °C. Add benzyl bromide (1.1 equivalents) dropwise. The reaction is performed at low temperature to prevent over-alkylation and side reactions. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Acid-Base Extraction: Combine the organic layers and wash with water, then extract the product into the aqueous phase using saturated NaHCO₃ (2x). This step is a self-validating purification, as it selectively isolates the desired carboxylic acid from neutral starting materials or byproducts.
-
Isolation: Acidify the combined aqueous layers to pH 2-3 with 1 M HCl. The product should precipitate or can be extracted with ethyl acetate (3x).
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil or solid should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as detailed in Section 3.
Reactivity and Core Applications in Drug Development
The utility of 4-Boc-amino-2-benzyl-butyric acid lies in its predictable reactivity, enabling its seamless integration into complex synthetic routes, particularly solid-phase peptide synthesis (SPPS).[7]
Boc Group Deprotection
The Boc group is designed for acid-labile cleavage. The standard and most reliable method involves treatment with trifluoroacetic acid (TFA).[8]
Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add a solution of 25-50% TFA in DCM.
-
Stir at room temperature for 30-60 minutes. Reaction progress can be monitored by TLC.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.
-
The resulting product is the trifluoroacetate salt of the free amine, which can be used directly in the next coupling step after in-situ neutralization.
The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form carbon dioxide, the stable tert-butyl cation, and the free amine. The tert-butyl cation is typically scavenged by TFA or other nucleophiles present.
Peptide Bond Formation
Once deprotected, the free γ-amino group is a nucleophile ready for acylation. In peptide synthesis, this involves coupling with the activated carboxylic acid of another amino acid building block.
Caption: Deprotection and subsequent peptide coupling workflow.
This cycle of deprotection and coupling allows for the stepwise assembly of γ-peptide chains or the incorporation of this unique residue into a larger peptide sequence. The presence of the α-benzyl group can influence the conformation of the resulting peptide, making it a valuable tool for structure-activity relationship (SAR) studies. Its incorporation can enhance resistance to enzymatic degradation by proteases, which are typically specific for α-peptide bonds, thus prolonging the in-vivo half-life of a potential drug candidate.[]
Safety and Handling
As with any fine chemical, proper laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[10]
-
Spills: In case of a spill, contain the material without creating dust, and collect it for disposal in accordance with local regulations.[4]
-
First Aid:
While this specific compound is not classified under GHS, related N-Boc amino acids may cause skin, eye, or respiratory irritation.[12][13]
Conclusion
4-Boc-amino-2-benzyl-butyric acid is a specialized yet highly valuable building block for medicinal chemists and drug developers. Its unique γ-amino acid backbone, combined with α-substitution, provides a scaffold for creating novel peptidomimetics with tailored structural and biological properties. A thorough understanding of its chemical characteristics, synthetic accessibility, and reactivity is key to unlocking its full potential in the design of next-generation therapeutics with enhanced stability and efficacy.
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